2-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide
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Overview
Description
2-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a hydroxyl group, an isopropoxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide typically involves the reaction of 2-hydroxy-3-isopropoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-isopropoxy-N,N-dimethylbenzamide.
Reduction: Formation of 2-hydroxy-3-isopropoxy-N,N-dimethylbenzylamine.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
Scientific Research Applications
2-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropoxy group, making it less hydrophobic.
3-Hydroxy-N,N-dimethylbenzamide: Similar structure but with the hydroxyl group at a different position.
2-Hydroxy-3-isopropyl-N,N-dimethylbenzamide: Contains an isopropyl group instead of an isopropoxy group.
Uniqueness
2-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyl and isopropoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-hydroxy-N,N-dimethyl-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-10-7-5-6-9(11(10)14)12(15)13(3)4/h5-8,14H,1-4H3 |
InChI Key |
DAKCGHPWAPIETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1O)C(=O)N(C)C |
Origin of Product |
United States |
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